![molecular formula C28H19NO B13390769 N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine](/img/structure/B13390769.png)
N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine
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Overview
Description
N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties This compound is characterized by the presence of a naphthalene moiety attached to a phenyl group, which is further connected to a dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine stands out due to its specific structural arrangement, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs, where efficient light emission and stability are crucial .
Biological Activity
N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine is an organic compound with significant potential in medicinal chemistry and organic electronics. Its unique molecular structure, characterized by a dibenzo[b,d]furan core substituted with naphthalenyl and phenyl groups, suggests diverse biological activities and applications.
Molecular Characteristics
- Molecular Formula : C28H19NO
- Molecular Weight : 385.5 g/mol
This compound's structure enhances its interactions with biological targets, making it a candidate for therapeutic applications. The presence of the dibenzo[b,d]furan moiety is particularly noteworthy due to its known bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies have indicated that similar dibenzo[b,d]furan derivatives possess antitumor properties. For instance, hybrid compounds combining dibenzo[b,d]furan with imidazole have shown cytotoxic effects against various human tumor cell lines, suggesting that this compound may exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest .
- Molecular Interactions : The compound's structure allows it to interact with proteins or enzymes, potentially leading to new therapeutic applications. Ongoing research is focused on elucidating these interactions and their implications for drug development .
- Organic Electronics : Beyond biological applications, this compound is also explored in organic electronics. It has been noted for its role in enhancing the performance of organic light-emitting diodes (OLEDs) by preventing electron-hole recombination, which is critical for device efficiency .
Case Study 1: Antitumor Efficacy
A study evaluated a series of dibenzo[b,d]furan derivatives against human tumor cell lines. The results indicated that specific substitutions on the dibenzo[b,d]furan core significantly modulated cytotoxic activity. For example, compounds with naphthyl substitutions demonstrated enhanced potency against breast carcinoma cells (MCF-7) . This suggests that this compound may similarly exhibit selective antitumor activity.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of dibenzo[b,d]furan derivatives highlighted that modifications at specific positions can lead to increased biological activity. For instance, compounds with additional aromatic rings or functional groups showed improved interaction with biological targets, enhancing their therapeutic potential . This insight could guide future modifications of this compound for optimized efficacy.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
This compound | C28H19NO | 385.5 g/mol |
Dibenzofuran | C12H8O | 184.20 g/mol |
Dibenzo[b,d]thiophene | C12H8S | 200.25 g/mol |
N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine | C22H15NO | 309.36 g/mol |
This table illustrates the structural diversity among related compounds, emphasizing the unique characteristics of this compound that may contribute to its distinct biological activities.
Properties
Molecular Formula |
C28H19NO |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)dibenzofuran-3-amine |
InChI |
InChI=1S/C28H19NO/c1-2-8-23-19(6-1)7-5-10-24(23)20-12-14-21(15-13-20)29-22-16-17-26-25-9-3-4-11-27(25)30-28(26)18-22/h1-18,29H |
InChI Key |
DIEGNQAXGUGDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origin of Product |
United States |
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